molecular formula C19H19N3O2S B2830651 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide CAS No. 898434-03-2

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide

Cat. No. B2830651
CAS RN: 898434-03-2
M. Wt: 353.44
InChI Key: SGPMBQBDTFUENI-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Crystal Structure and Biological Studies

  • Crystal Structure Analysis: Compounds related to N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide, specifically 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, have been characterized through spectral studies and single crystal X-ray diffraction, revealing intermolecular hydrogen bonds that contribute to their structural stability. The Hirshfeld surfaces computational method quantified the intercontacts, highlighting a significant contribution of H…H intercontact towards the Hirshfeld surfaces in these compounds (Karanth et al., 2019).

Antimicrobial and Anticancer Activities

  • Antimicrobial Activity: A study on 1,3,4-Oxadiazole N-Mannich Bases explored their synthesis and found that these compounds exhibited significant in vitro inhibitory activity against pathogenic bacteria and fungi, highlighting their potential as antimicrobial agents (Al-Wahaibi et al., 2021).
  • Anticancer Activity: Research on new 1,3,4-oxadiazole derivatives indicated promising anticancer activity against various human cancer cell lines, underscoring the potential of these compounds in cancer treatment. Specifically, certain derivatives displayed superior activity against breast cancer cell lines, suggesting their utility in targeted cancer therapies (Polkam et al., 2021).

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-4-25-15-7-5-6-14(11-15)17(23)20-19-22-21-18(24-19)16-9-8-12(2)10-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMBQBDTFUENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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